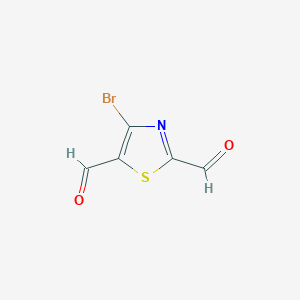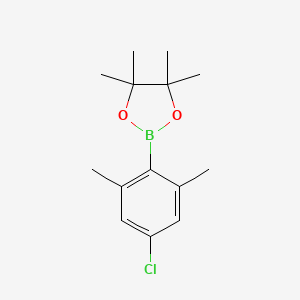![molecular formula C25H15Cl B1495347 2-Chloro-9,9'-spirobi[fluorene]](/img/structure/B1495347.png)
2-Chloro-9,9'-spirobi[fluorene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-9,9’-spirobi[fluorene] is a derivative of 9,9’-spirobi[fluorene], a compound known for its unique spiro structure where two fluorene units are connected through a shared spiro-carbon. This compound is of significant interest in organic electronics due to its robust structure and excellent thermal and chemical stability .
Métodos De Preparación
The synthesis of 2-Chloro-9,9’-spirobi[fluorene] typically involves the chlorination of 9,9’-spirobi[fluorene]. One common method is the reaction of 9,9’-spirobi[fluorene] with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . Industrial production methods may involve similar chlorination reactions but on a larger scale, ensuring high yield and purity through optimized reaction conditions and purification processes.
Análisis De Reacciones Químicas
2-Chloro-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the chlorine atom.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules, often using palladium-catalyzed cross-coupling reactions.
Aplicaciones Científicas De Investigación
2-Chloro-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics due to its excellent charge transport properties.
Material Science: The compound is used in the synthesis of conjugated microporous polymers, which have applications in gas storage and separation.
Biological Imaging: It is used in the preparation of fluorescent nanoparticles for cell imaging due to its stable fluorescence properties.
Mecanismo De Acción
The mechanism by which 2-Chloro-9,9’-spirobi[fluorene] exerts its effects is primarily through its interaction with other molecules in electronic devices. Its spiro structure provides a rigid framework that minimizes intermolecular interactions, enhancing its performance in electronic applications. The chlorine atom can also participate in various chemical reactions, allowing for further functionalization and tuning of its properties .
Comparación Con Compuestos Similares
2-Chloro-9,9’-spirobi[fluorene] can be compared with other spirobi[fluorene] derivatives such as:
9,9’-Spirobi[fluorene]: The parent compound, known for its high thermal stability and use in organic electronics.
2,7-Dibromo-9,9’-spirobi[fluorene]: Another derivative used in the synthesis of more complex molecules through coupling reactions.
9,9’-Spirobi[fluorene]-2,2’-diol: Used in the synthesis of chiral luminescent materials.
The uniqueness of 2-Chloro-9,9’-spirobi[fluorene] lies in its chlorine atom, which allows for further chemical modifications and enhances its applicability in various fields.
Propiedades
IUPAC Name |
2-chloro-9,9'-spirobi[fluorene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15Cl/c26-16-13-14-20-19-9-3-6-12-23(19)25(24(20)15-16)21-10-4-1-7-17(21)18-8-2-5-11-22(18)25/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCPHUQIHIUGEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-Azido-6-(4-methylphenyl)sulfanyl-3,4-bis(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B1495269.png)

![[(1S)-1-carboxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]imino-iminoazanium](/img/structure/B1495273.png)
![N-[2-[4-[[4-(cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide;methanesulfonic acid](/img/structure/B1495280.png)


![2-[4-Methoxy-3-(methylthio)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1495285.png)

![[4,8-bis(4,5-dihexylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B1495289.png)


![8-Bromo-N-(furan-2-ylmethyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B1495310.png)


